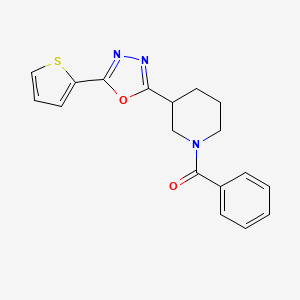

![molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6](/img/structure/B2538641.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

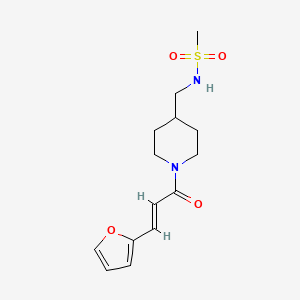

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiadiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures have been synthesized. For example, 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine .Molecular Structure Analysis

The compound has an imidazole ring fused with a thiadiazole ring, which is then attached to a phenyl ring and a benzo[c][1,2,5]thiadiazole-5-carboxamide group .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles, including the compound , have been investigated for their antimicrobial potential. Researchers have explored derivatives of this scaffold as potential agents against bacteria, fungi, and viruses. The presence of the thiazole ring contributes to their activity, making them promising candidates for novel antimicrobial drugs .

Antitumor and Cytotoxic Effects

The compound’s structure suggests potential antitumor properties. Thiazoles have been associated with cytotoxicity against various cancer cell lines. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety demonstrated potent effects against prostate cancer cells .

Anti-Inflammatory and Analgesic Properties

Thiazoles have diverse biological activities, including anti-inflammatory and analgesic effects. While specific studies on this compound are limited, the presence of the thiazole ring may contribute to these properties. Further research is needed to explore its potential in pain management and inflammation control .

Antiretroviral Potential

Although not directly studied for antiretroviral activity, compounds with similar structural features have been investigated in the context of HIV treatment. The thiazole ring may play a role in inhibiting viral replication, making it an interesting avenue for further exploration .

Neglected Tropical Diseases

Given the urgent need for treatments against neglected tropical diseases, exploring novel compounds is crucial. While direct evidence for this specific compound is lacking, its thiazole framework aligns with the search for new drug candidates against diseases like tuberculosis and leishmaniasis .

Neuroprotective Applications

Thiazoles have been associated with neuroprotective effects, potentially shielding neurons from damage. Although not yet studied extensively for this compound, its unique structure warrants investigation in neurodegenerative disease models .

Mécanisme D'action

Target of Action

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazole exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .

Biochemical Pathways

It is known that compounds of this class can interact with various biochemical pathways, leading to their broad range of pharmaceutical applications .

Result of Action

It is known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .

Propriétés

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZWFWNOHQGFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

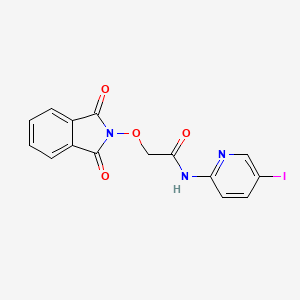

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

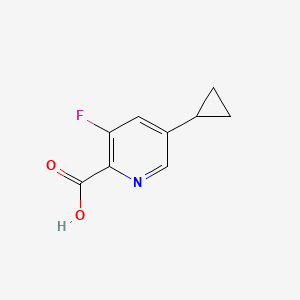

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

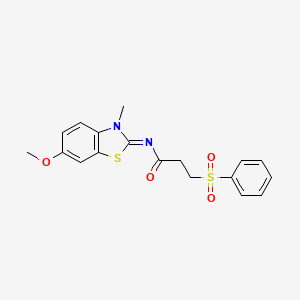

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)